BenchChemオンラインストアへようこそ!

Desmethyl-ER176

TSPO PET imaging rs6971 polymorphism neuroinflammation biomarker

Desmethyl-ER176 (N-desmethyl-ER176, CAS 1373887-55-8, C₁₉H₁₈ClN₃O, MW 339.82) is a quinazoline carboxamide derivative that serves as the sole methylation precursor for the carbon-11-labeled positron emission tomography (PET) radioligand [11C]ER176. [11C]ER176 targets the 18-kDa translocator protein (TSPO), a validated biomarker of neuroinflammation, and is classified as a third-generation TSPO radioligand.

Molecular Formula C19H18ClN3O
Molecular Weight 339.82
CAS No. 1373887-55-8
Cat. No. B1147649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl-ER176
CAS1373887-55-8
Synonyms4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide
Molecular FormulaC19H18ClN3O
Molecular Weight339.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethyl-ER176 (CAS 1373887-55-8): The Critical cGMP Precursor for Next-Generation TSPO PET Radioligand 11C-ER176


Desmethyl-ER176 (N-desmethyl-ER176, CAS 1373887-55-8, C₁₉H₁₈ClN₃O, MW 339.82) is a quinazoline carboxamide derivative that serves as the sole methylation precursor for the carbon-11-labeled positron emission tomography (PET) radioligand [11C]ER176 [1]. [11C]ER176 targets the 18-kDa translocator protein (TSPO), a validated biomarker of neuroinflammation, and is classified as a third-generation TSPO radioligand [2]. Unlike other second-generation TSPO radioligands, [11C]ER176—and by extension its essential precursor Desmethyl-ER176—enables quantification of TSPO density across all three rs6971 single nucleotide polymorphism genotypes (high-, mixed-, and low-affinity binders), addressing a fundamental limitation of widely used tracers such as [11C]PBR28 and [11C]DPA-713 [2][3].

Why Desmethyl-ER176 Cannot Be Replaced by Alternative TSPO Tracer Precursors in Quantitative Neuroinflammation PET Studies


Substituting Desmethyl-ER176 with desmethyl precursors of other TSPO radioligands (e.g., desmethyl-PBR28, desmethyl-DPA-713) yields tracers with fundamentally different in vivo performance profiles. The resulting radiotracer [11C]ER176 is the only 11C-labeled TSPO ligand that maintains quantifiable specific binding (BPND = 1.4) in low-affinity binders (LABs) while simultaneously avoiding brain-penetrant radiometabolites [1][2]. By contrast, [11C]PBR28 has no measurable specific binding in LABs, effectively excluding approximately 10% of the population, and [11C]DPA-713, despite achieving the highest BPND in high-affinity binders (7.3), generates radiometabolites that accumulate in brain and confound quantification over time [2]. These performance differences are intrinsic to the quinazoline carboxamide scaffold of ER176 and are irrevocably linked to the choice of precursor at the point of procurement. No alternative precursor currently available can replicate this combination of genotype independence, metabolic stability, and absence of brain-penetrant radiometabolites.

Desmethyl-ER176 Procurement Evidence: Quantified Differentiation of 11C-ER176 Versus Comparator TSPO Radioligands


Genotype-Independent TSPO Quantification: 11C-ER176 Delivers BPND of 1.4 in Low-Affinity Binders Where 11C-PBR28 Has No Measurable Signal

The radiotracer [11C]ER176, synthesized via 11C-methylation of Desmethyl-ER176, is the only 11C-labeled TSPO PET ligand that retains quantifiable specific binding in homozygous low-affinity binders (LABs, rs6971 TT genotype). In human brain PET studies with pharmacological blockade using XBD173, [11C]ER176 yielded a whole-brain nondisplaceable binding potential (BPND) of 1.4 ± 0.8 in LABs [1]. By contrast, the widely used [11C]PBR28 (synthesized from desmethyl-PBR28) has no measurable BPND in LABs, effectively excluding this genotype subgroup from neuroinflammation studies [1][2]. For high-affinity binders (HABs), [11C]ER176 BPND (4.2 ± 1.3) was approximately 3.5-fold higher than [11C]PBR28 BPND (∼1.2) [1]. The test-retest study confirmed that [11C]ER176 allows quantification in all three genotypes, an advantage not shared by most second-generation TSPO ligands [2].

TSPO PET imaging rs6971 polymorphism neuroinflammation biomarker

5.25-Fold Higher Specific-to-Nondisplaceable Binding Ratio (BPND) Versus 11C-PK11195 in Human Brain

In a systematic cross-ligand comparison using XBD173 pharmacological blockade to measure specific-to-nondisplaceable binding ratios (BPND) in healthy human subjects, [11C]ER176 (produced from Desmethyl-ER176) exhibited a BPND of 4.2 in high-affinity binders (HABs), compared to only 0.8 for the prototypical agent [11C]-(R)-PK11195—a 5.25-fold advantage [1]. [11C]ER176 also outperformed [11C]PBR28 (BPND = 1.2) by 3.5-fold. Notably, [11C]DPA-713 achieved the highest BPND at 7.3 among the four compared ligands; however, its clinical utility is compromised by time-dependent accumulation of brain-penetrant radiometabolites that invalidate quantification in low-affinity binders, a limitation not shared by [11C]ER176 [1]. The comparative analysis concluded that if inclusion of all three genotypes is important for study logistics, ER176 is the best of these four radioligands [1].

TSPO PET binding potential comparison radiopharmaceutical selection

Unique Absence of Brain-Penetrant Radiometabolites: The Only 11C-TSPO Ligand That Avoids Metabolite Interference

Among the four major 11C-labeled TSPO PET ligands compared in human subjects, [11C]ER176 is uniquely characterized by the absence of radiometabolites that enter the brain—a finding explicitly described as 'unexpected' in the comparative analysis [1]. Both [11C]DPA-713 and [11C]PBR28 generate radiometabolites that accumulate in brain tissue, producing time-dependent increases in apparent distribution volume that confound accurate TSPO quantification [1][2]. For [11C]DPA-713 specifically, the distribution volume was observed to increase over time, consistent with radiometabolite accumulation in brain [2]. This metabolic purity is an intrinsic property of the ER176 quinazoline carboxamide scaffold and is therefore directly dependent on the structural integrity of the Desmethyl-ER176 precursor used in radiosynthesis. The absence of brain-penetrant metabolites enables [11C]ER176 to reliably quantify TSPO density even in low-affinity binders, where metabolite interference would otherwise overwhelm the already low specific binding signal [1].

radiometabolite analysis PET quantification accuracy TSPO imaging

3.3-Fold Higher In Vivo Plasma Stability and Reduced Intersubject Variability Versus 11C-PBR28 in Head-to-Head Human Study

In a direct head-to-head human PET study (n=7 healthy volunteers, each scanned with both [11C]ER176 and [11C]PBR28 on the same day), [11C]ER176 demonstrated significantly superior in vivo stability: the percentage of unmetabolized parent compound in arterial plasma at 90 minutes post-injection was 29.0 ± 8.3% for [11C]ER176 versus only 8.8 ± 2.9% for [11C]PBR28—a 3.3-fold difference [1]. Furthermore, [11C]ER176 exhibited higher total distribution volume (VT: 5.74 ± 1.54 vs. 4.43 ± 1.99 mL/cm³) with a lower coefficient of variation, indicating reduced intersubject variability [1]. The BPND of [11C]ER176 was more than 4-fold greater than [11C]PBR28 in HABs and more than 9-fold greater in MABs [1]. The study concluded that clinical studies performed with [11C]ER176 are expected to have higher statistical power and thus require fewer subjects [1].

pharmacokinetics PET tracer stability intersubject variability

GMP-Compatible Rapid Radiosynthesis: 11C-Methylation of Desmethyl-ER176 Achieves Clinical-Grade Product in 30–50 Minutes

Desmethyl-ER176 undergoes efficient 11C-methylation with [11C]iodomethane in the presence of potassium tert-butoxide (tBuOK) at room temperature for only 5 minutes, followed by reversed-phase HPLC purification to isolate [11C]ER176 in high radiochemical purity [1]. The entire automated radiosynthesis—from end of cyclotron bombardment to final formulated product—can be completed within 30–50 minutes, producing [11C]ER176 suitable for human use under current Good Manufacturing Practice (cGMP) [1][2]. An optimized protocol yields 2.7 ± 0.5 GBq of [11C]ER176 at end of synthesis with molar activity of 1400 ± 300 GBq/μmol, meeting all specifications for clinical radiopharmaceutical quality control [2]. An improved HPLC separation method specifically resolves [11C]ER176 from the deschloro byproduct that forms during 11C-methylation, ensuring robust clinical production [3]. This straightforward single-step methylation contrasts with the more complex multi-step radiosyntheses required for some 18F-labeled alternatives such as [18F]BIBD-239 [4].

radiosynthesis cGMP production automated radiopharmacy

Excellent Test-Retest Reproducibility: Whole-Brain VT Variability of 12.4% and ICC of 0.92 for Morning 11C-ER176 PET Scans

A dedicated test-retest study of [11C]ER176 (n=12 healthy participants across all three TSPO genotypes) demonstrated excellent reproducibility for morning scans: whole-brain total distribution volume (VT) variability was 12.4 ± 6.0% with an intraclass correlation coefficient (ICC) of 0.92, indicating excellent reliability [1]. This high reproducibility was consistent across high-, mixed-, and low-affinity binders, confirming that [11C]ER176 maintains reliable quantification even in LABs where other tracers fail [1]. Notably, the study identified a significant diurnal effect on VT (morning vs. afternoon variability: 8.5 ± 5.8% for LAB, 28.4 ± 4.5% for MAB, 28.5 ± 8.0% for HAB), providing essential design parameters for longitudinal neuroinflammation studies [1]. Compared to [11C]PBR28, which shows higher intersubject variability and no measurable signal in LABs, [11C]ER176 offers superior reproducibility that directly enables accurate sample size calculations and reduces the number of subjects required [1][2].

test-retest reliability PET quantification clinical trial design

Desmethyl-ER176 Procurement Application Scenarios: Where Genotype-Independent TSPO PET Quantification Delivers Maximum Value


Multi-Center Clinical Trials of Neuroinflammation Requiring Genotype-Inclusive Subject Enrollment Without Prescreening

In multi-center clinical trials for neurological disorders (e.g., Alzheimer's disease, multiple sclerosis, traumatic brain injury), the rs6971 polymorphism excludes approximately 10% of potential participants (LABs) when using 11C-PBR28, adding genotype screening costs and logistical complexity [1]. By procuring Desmethyl-ER176 as the GMP precursor for on-site 11C-ER176 radiosynthesis, trial sponsors can enroll all three genotypes without prescreening, as 11C-ER176 retains quantifiable BPND of 1.4 even in LABs [1][2]. The elimination of genotype-based exclusion increases eligible participant pools, accelerates recruitment, and reduces per-subject screening costs. The 5.25-fold higher BPND versus 11C-PK11195 (4.2 vs. 0.8) and lower intersubject variability further reduce the total sample size required to achieve statistical power [2].

Longitudinal Within-Subject Studies of Neuroinflammation Progression and Treatment Response

Longitudinal PET studies tracking neuroinflammation progression or treatment response require radiotracers with high test-retest reproducibility and stable quantification across time points. 11C-ER176, synthesized from Desmethyl-ER176, demonstrates excellent morning-scan reproducibility (VT variability: 12.4%, ICC: 0.92) across all three TSPO genotypes [3]. The 3.3-fold higher in vivo plasma stability of 11C-ER176 versus 11C-PBR28 (29.0% vs. 8.8% unmetabolized at 90 min) ensures consistent metabolite-corrected input function measurements across repeated scans [4]. Critically, the unique absence of brain-penetrant radiometabolites eliminates a confounding variable in longitudinal designs where metabolite accumulation could masquerade as apparent TSPO upregulation [2]. Researchers should standardize scan timing to morning sessions to control for the documented diurnal effect on 11C-ER176 VT [3].

cGMP Radiopharmacy Production of 11C-ER176 for Routine Clinical Neuroinflammation PET Imaging

Hospital-based cyclotron facilities and commercial radiopharmacies seeking to offer clinical TSPO PET imaging can implement the published cGMP protocol for 11C-ER176 production using Desmethyl-ER176 as the methylation precursor [5]. The synthesis involves a single 5-minute methylation step at room temperature with tBuOK, followed by automated HPLC purification, with total production time of 30–50 minutes and quality control within an additional 20 minutes [5][6]. The optimized protocol yields 2.7 ± 0.5 GBq of 11C-ER176 with molar activity of 1400 ± 300 GBq/μmol, meeting USP and FDA cGMP specifications for human use [6]. An improved HPLC separation method has been validated specifically to resolve 11C-ER176 from the deschloro impurity that forms during 11C-methylation, ensuring robust, contamination-free clinical production [7].

Preclinical Benchmarking of Next-Generation Fluorine-18 TSPO Radioligands Using Desmethyl-ER176-Derived 11C-ER176 as the Reference Standard

Desmethyl-ER176 enables the production of 11C-ER176, which serves as an essential in-class reference standard for the preclinical development and head-to-head validation of novel 18F-labeled TSPO radioligands [8]. For instance, the development of 18F-BIBD-239 (an 18F-labeled ER176 analog) used 11C-ER176's pharmacophore as the design template, with computational modeling confirming similar TSPO binding modes to both Ala147-TSPO and Thr147-TSPO variants [8]. In the screening of fluorine-containing ER176 analogs, each candidate was initially evaluated via 11C-methylation of the corresponding desmethyl precursor, enabling rapid in vivo comparison against the parent 11C-ER176 scaffold in mice [9]. Researchers developing improved TSPO ligands should procure Desmethyl-ER176 to generate the benchmark 11C-ER176 tracer for direct comparative assessment in the same animal models and assay systems.

Quote Request

Request a Quote for Desmethyl-ER176

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.